molecular formula C12H18N2 B148163 N-(pyridin-4-ylmethyl)cyclohexanamine CAS No. 128802-98-2

N-(pyridin-4-ylmethyl)cyclohexanamine

Cat. No.: B148163
CAS No.: 128802-98-2
M. Wt: 190.28 g/mol
InChI Key: LSAPGRIUVWGKBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with 4-pyridinecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-4-ylmethyl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAPGRIUVWGKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355153
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128802-98-2
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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